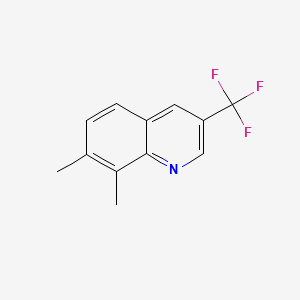

7,8-dimethyl-3-(trifluoromethyl)quinoline

Übersicht

Beschreibung

7,8-Dimethyl-3-(trifluoromethyl)quinoline (7,8-DMTFMQ) is an aromatic heterocyclic compound, belonging to the quinoline family. It is a colourless liquid with a faint odor, soluble in organic solvents, and has a wide range of applications in the field of organic synthesis. 7,8-DMTFMQ is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a variety of biologically active compounds, such as anti-cancer agents, antibiotics, and anti-inflammatory agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Branched Bond Cleavage: The synthesis of quinolines, including those with trifluoromethyl groups, involves domino reactions with N,N-dimethyl enaminones and anilines, utilizing triflic acid. This process includes the cleavage of branched C=C and C−N bonds in enaminones, forming new C−C and C−N bonds (Wan, Jing, & Wei, 2017).

- Basicity Studies: Research on quinolinoquinoline derivatives, including those with trifluoromethyl groups, highlights their superbasic nature. Such compounds can have their basicity and other properties modified by incorporating different functionalities (Rowlands et al., 2020).

Bioimaging and Pharmaceutical Applications

- Golgi-Localized Probes: Quinoline derivatives with trifluoromethyl groups are used in bioimaging. Their synthesis is catalyst-free and they exhibit strong intramolecular charge-transfer fluorescence. These derivatives have been successfully applied in live-cell imaging, particularly targeting the Golgi apparatus (Chen et al., 2019).

Molecular Structure and Protonation Trends

- Molecular Structure Analysis: Studies on the molecular structure and protonation trends of quinoline derivatives, including trifluoromethyl-substituted ones, have been conducted using X-ray measurements, NMR spectra, and theoretical calculations. This research provides insights into the basicity and protonation behaviors of these compounds (Dyablo et al., 2016).

Chemical Synthesis and Reactivity

- Synthesis of Trifluoromethyl-Substituted Quinolines: The synthesis of bis(trifluoromethyl)-substituted quinolinoquinolines has been achieved through a twofold pyridoannelation sequence, demonstrating the versatility of these compounds in chemical reactions (Seitz & Maas, 2021).

Steric Pressure and Reactivity Studies

- Propagation of Steric Pressure: Research on the steric pressure exerted by the trifluoromethyl group in quinoline derivatives has been conducted, highlighting how this group affects the molecule's reactivity and interaction with other chemicals (Schlosser et al., 2006).

Eigenschaften

IUPAC Name |

7,8-dimethyl-3-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N/c1-7-3-4-9-5-10(12(13,14)15)6-16-11(9)8(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLPYOVQLPVPCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC=C(C=C2C=C1)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dimethyl-3-(trifluoromethyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)

![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)

![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)

![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)

![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)

![diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610489.png)

![2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B6610497.png)